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Compound of Interest

Compound Name: PF-9366

Cat. No.: B1679746 Get Quote

An In-depth Review of the Allosteric Inhibitor of Methionine Adenosyltransferase 2A (MAT2A)

This technical guide provides a comprehensive overview of PF-9366, a potent and selective

allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A). Intended for

researchers, scientists, and drug development professionals, this document details the

chemical structure, physicochemical properties, mechanism of action, and key experimental

findings related to PF-9366.

Chemical Structure and Physicochemical Properties
PF-9366, with the formal name 2-(7-Chloro-5-phenyl)-[1][2][3]triazolo[4,3-a]quinoline-1-yl)-

N,N,dimethylethanamine, is a synthetic small molecule.[4][5] Its core structure consists of a

triazoloquinoline scaffold.

Table 1: Physicochemical Properties of PF-9366
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Property Value Reference

CAS Number 72882-78-1 [1][2][4]

Molecular Formula C₂₀H₁₉ClN₄ [1][4][6]

Molecular Weight 350.84 g/mol [1][2][6]

Appearance White to off-white solid [1]

Purity >98% [4]

Solubility
Soluble in DMSO (up to 20

mg/ml)
[4]

Mechanism of Action and Signaling Pathway
PF-9366 is an allosteric inhibitor of MAT2A, the enzyme responsible for the synthesis of S-

adenosyl-L-methionine (SAM) from L-methionine and ATP in extrahepatic tissues.[3][4][7] SAM

is a universal methyl group donor critical for numerous cellular processes, including epigenetic

regulation and polyamine biosynthesis.[7]

PF-9366 binds to an allosteric site on MAT2A, which notably overlaps with the binding site of

the regulatory protein MAT2B.[7][8] This binding event induces a conformational change in the

MAT2A active site, leading to an increased affinity for its substrates but a significant decrease

in enzyme turnover, ultimately inhibiting the production of SAM.[7][8] The inhibition of MAT2A

can be particularly effective in cancers with deletions of the methylthioadenosine

phosphorylase (MTAP) gene, creating a synthetic lethal therapeutic strategy.[9][10]
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Figure 1. Simplified signaling pathway of MAT2A inhibition by PF-9366.

Pharmacological Properties
PF-9366 demonstrates potent and selective inhibitory activity against MAT2A. It has been

shown to have minimal off-target effects on a wide range of G protein-coupled receptors

(GPCRs), neurotransmitter transporters, phosphodiesterases, and ion channels.[1][5]

Table 2: In Vitro Activity of PF-9366
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Parameter Cell Line/Target Value Reference

IC₅₀ (Enzymatic) Human MAT2A 420 nM [1][2][4]

Kₔ Human MAT2A 170 nM [1][6]

IC₅₀ (Cellular SAM

Production)

H520 (Lung

Carcinoma)
1.2 µM [1][2][3]

IC₅₀ (Cellular SAM

Production)

Huh-7 (Hepatocellular

Carcinoma)
225 nM [4][5]

IC₅₀ (Cell

Proliferation)

Huh-7 (Hepatocellular

Carcinoma)
10 µM [1]

Key Experimental Protocols
The following are generalized protocols for assessing the cellular activity of PF-9366, based on

commonly cited methodologies.

Cell-Based SAM Production Assay
This assay quantifies the intracellular concentration of S-adenosyl-L-methionine following

treatment with PF-9366.
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Figure 2. Workflow for a cell-based SAM production assay.
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Methodology:

Cell Seeding: Seed H520 or Huh-7 cells in 96-well plates at a density of 15,000-20,000 cells

per well and allow them to attach overnight.[1][2]

Compound Preparation: Prepare a serial dilution of PF-9366 in DMSO and then further dilute

in growth medium to achieve the final desired concentrations with a final DMSO

concentration of ≤0.5%.[1][2]

Treatment: Remove the growth medium from the cells and add the medium containing the

various concentrations of PF-9366.

Incubation: Incubate the plates for 6 hours at 37°C in a humidified incubator with 5% CO₂.[2]

SAM Extraction and Analysis: Following incubation, lyse the cells and extract the intracellular

metabolites. Quantify the levels of SAM using a suitable analytical method such as liquid

chromatography-mass spectrometry (LC-MS/MS).

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of SAM inhibition against

the log concentration of PF-9366 and fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay
This assay measures the effect of PF-9366 on the proliferation of cancer cells.

Methodology:

Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 4,000 cells per well.[1][2]

Compound Preparation and Treatment: Prepare and add PF-9366 as described in the SAM

production assay protocol.

Incubation: Incubate the cells for 72 hours.[1][2]

Viability Measurement: Assess cell viability using a commercially available reagent such as

CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1][2]
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Data Analysis: Determine the IC₅₀ for cell proliferation by plotting cell viability against the log

concentration of the compound.

In Vivo Studies
For in vivo applications, PF-9366 can be formulated for oral administration. A typical formulation

involves dissolving the compound in a vehicle consisting of DMSO, PEG300, Tween 80, and

saline.[2]

Conclusion
PF-9366 is a valuable research tool for investigating the role of MAT2A and SAM metabolism in

cancer and other diseases. Its high potency and selectivity make it a suitable probe for

elucidating the downstream effects of MAT2A inhibition. This guide provides a foundational

understanding of PF-9366's properties and methodologies for its investigation, serving as a

resource for researchers in the field of drug discovery and chemical biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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